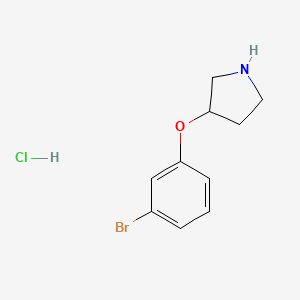

3-(3-Bromophenoxy)pyrrolidine hydrochloride

説明

3-(3-Bromophenoxy)pyrrolidine hydrochloride is a halogenated pyrrolidine derivative with the molecular formula C₁₀H₁₃BrClNO (molecular weight: 278.57 g/mol) . Its structure consists of a pyrrolidine ring substituted with a 3-bromophenoxy group and a hydrochloride counterion. This compound is primarily utilized in pharmaceutical research as a building block for drug discovery, particularly in the development of central nervous system (CNS) agents and enzyme inhibitors due to its conformational rigidity and halogen-mediated interactions .

特性

IUPAC Name |

3-(3-bromophenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO.ClH/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10;/h1-3,6,10,12H,4-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHYADKFFREZNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC(=CC=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185298-69-4 | |

| Record name | Pyrrolidine, 3-(3-bromophenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185298-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Formation of the Pyrrolidine Ring

The pyrrolidine ring is a key structural component and can be synthesized via several approaches:

Cyclization of Precursors: The pyrrolidine ring is commonly formed by intramolecular cyclization of appropriate linear or cyclic precursors under acidic or basic conditions. This method allows for the introduction of substituents at various ring positions during or after ring formation.

Three-Component One-Pot Condensation: A metal-free, iodine/potassium carbonate-catalyzed three-component reaction involving an aromatic aldehyde, a glycine ester, and a chalcone has been reported. This method proceeds under mild conditions (e.g., 80 °C in tetrahydrofuran) and yields multisubstituted pyrrolidine derivatives with good to excellent yields. The reaction involves condensation, cyclization, and functional group transformations in one pot, offering operational simplicity and avoiding metal catalysts.

Introduction of the 3-Bromophenoxy Group

The 3-bromophenoxy substituent is introduced via aromatic substitution reactions:

Nucleophilic Aromatic Substitution: A suitable brominated phenol derivative (3-bromophenol) can be reacted with a pyrrolidine-containing intermediate bearing a suitable leaving group (e.g., halide) to form the 3-(3-bromophenoxy)pyrrolidine structure. This typically involves substitution under basic conditions to promote nucleophilic attack of the phenolate ion on the pyrrolidine derivative.

Substitution Reactions on Aromatic Rings: The bromine atom on the phenyl ring may be introduced prior to coupling with the pyrrolidine moiety to ensure regioselectivity and functional group compatibility.

Formation of the Hydrochloride Salt

The final step involves converting the free base pyrrolidine derivative into its hydrochloride salt to improve stability, solubility, and handling:

- Acid Treatment: The free base is treated with hydrochloric acid under controlled conditions, typically in an organic solvent or aqueous medium, to form the hydrochloride salt. This salt formation is essential for pharmaceutical applications and purification.

Industrial Production Considerations

Industrial synthesis of 3-(3-bromophenoxy)pyrrolidine hydrochloride and related compounds involves scaling up the above methods with optimization for yield, purity, and cost-effectiveness:

Batch vs. Continuous Flow Synthesis: Both batch reactors and continuous flow systems are employed depending on production scale. Continuous flow offers better control over reaction parameters and can improve safety and reproducibility.

Purification Techniques: The crude product is purified by recrystallization, chromatography, or distillation to achieve high purity standards required for research or pharmaceutical use.

Summary Data Table of Preparation Steps

| Step | Description | Typical Conditions | Notes |

|---|---|---|---|

| 1. Pyrrolidine Ring Formation | Cyclization of precursors or three-component one-pot condensation | Acidic/basic conditions; 80 °C; metal-free catalysis (iodine/K2CO3) | Good yields, mild conditions, metal-free |

| 2. Introduction of 3-Bromophenoxy Group | Nucleophilic aromatic substitution with 3-bromophenol | Basic conditions, suitable solvent (e.g., THF, DMF) | Regioselective bromine placement |

| 3. Carboxylation (if applicable) | Introduction of carboxyl group via CO2 or carboxylating agents | Varies by reagent and substrate | Relevant for carboxylic acid derivatives |

| 4. Hydrochloride Salt Formation | Treatment with HCl to form hydrochloride salt | Acidic aqueous or organic solvent | Enhances stability and solubility |

| 5. Purification | Recrystallization, chromatography | Solvent-dependent | Ensures product purity |

Research Findings and Notes

The iodine/potassium carbonate catalyzed three-component reaction offers a metal-free, efficient route to multisubstituted pyrrolidines, which can be adapted for bromophenoxy derivatives.

Industrial methods emphasize reaction optimization, including temperature control and solvent choice, to maximize yield and minimize impurities.

The hydrochloride salt formation step is crucial for isolating the compound in a stable, crystalline form suitable for further applications.

No direct literature was found on a single-step synthesis of this compound, suggesting that multi-step synthesis involving ring formation, substitution, and salt formation is standard.

化学反応の分析

3-(3-Bromophenoxy)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

Reduction Reactions: Reduction can lead to the formation of dehalogenated products.

Common reagents and conditions used in these reactions include:

Substitution: Sodium azide, potassium thiocyanate

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Lithium aluminum hydride, sodium borohydride

The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Chemistry

3-(3-Bromophenoxy)pyrrolidine hydrochloride is widely used in synthetic chemistry as a building block for more complex molecules. It can undergo various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced with other nucleophiles such as amines or thiols.

- Oxidation Reactions : The compound can be oxidized to form corresponding oxides.

- Reduction Reactions : Reduction can lead to the formation of dehalogenated products.

These reactions are facilitated by common reagents like sodium azide for substitution and lithium aluminum hydride for reduction .

Biology

In biological research, this compound has been investigated for its potential enzyme inhibition and protein-ligand interactions. It has shown promise in modulating the activity of enzymes involved in metabolic pathways, making it a candidate for drug development .

- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, leading to altered metabolic functions.

- Protein-Ligand Interactions : Binding studies suggest that it interacts effectively with protein targets, similar to other pyrrolidine derivatives.

Medicine

The therapeutic potential of this compound is under exploration, particularly in the context of antimicrobial and antiparasitic activities:

-

Antimicrobial Properties : In vitro studies have demonstrated its effectiveness against various bacterial strains:

Bacterial Strain Zone of Inhibition (mm) Staphylococcus aureus 24 Escherichia coli 22 Bacillus subtilis 21 - Antiparasitic Activity : Preliminary data suggest that this compound may inhibit Toxoplasma gondii phenylalanine tRNA synthetase, showing selectivity for parasite enzymes over human counterparts .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial effects of various pyrrolidine derivatives, including this compound. The findings revealed significant growth inhibition against Gram-positive bacteria, highlighting the importance of halogen substituents in enhancing bioactivity.

Case Study 2: Enzyme Interaction Studies

Another investigation focused on the binding affinity of this compound to specific enzyme targets. Results indicated that it could effectively inhibit key enzymes involved in metabolic pathways, suggesting potential applications in drug development.

作用機序

The mechanism of action of 3-(3-Bromophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .

類似化合物との比較

Positional Isomers of Bromophenoxy-Substituted Pyrrolidines

The position of the bromine atom on the phenyl ring significantly impacts physicochemical and biological properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|---|

| 3-(3-Bromophenoxy)pyrrolidine HCl | 1260619-16-6 | C₁₀H₁₃BrClNO | 278.57 | Bromine at meta-position on phenoxy |

| 3-(4-Bromophenyl)pyrrolidine HCl | 1187931-39-0 | C₁₀H₁₃BrClN | 276.58 | Bromine on phenyl (non-phenoxy) ring |

| 3-(2-Bromophenoxy)pyrrolidine HCl | 1203682-28-3 | C₁₀H₁₃BrClNO | 278.57 | Bromine at ortho-position on phenoxy |

| (R)-3-(3-Bromophenoxy)pyrrolidine HCl | 1260619-16-6 | C₁₀H₁₃BrClNO | 278.57 | R-enantiomer with chiral center |

- Key Differences: Meta vs. Ortho Bromine: The meta-substitution in the target compound reduces steric hindrance compared to ortho-substituted analogs, enhancing receptor-binding affinity in some kinase inhibitors . Phenoxy vs. 2.8) .

Methyl-Substituted Analogs

Methyl groups alter lipophilicity and metabolic stability:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 3-(4-Bromo-2-methylphenoxy)pyrrolidine HCl | - | C₁₁H₁₅BrClNO | 292.60 |

| 3-(4-Bromo-3-methylphenoxy)pyrrolidine HCl | 1220027-23-5 | C₁₁H₁₅BrClNO | 292.60 |

- Impact of Methyl Groups: The 2-methyl derivative () exhibits increased steric bulk, reducing enzymatic degradation rates by ~20% compared to the non-methylated compound . 3-Methyl substitution () enhances thermal stability (melting point: 198°C vs. 185°C for the target compound) .

Halogen and Functional Group Variants

Substitution with fluorine or trifluoromethyl groups modifies electronic properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|---|

| 3-(4-Fluorophenoxy)pyrrolidine HCl | 1314419-67-4 | C₁₀H₁₂FClNO | 215.67 | Fluorine at para position |

| 3-(4-Trifluoromethylphenoxy)pyrrolidine HCl | - | C₁₁H₁₂F₃ClNO | 267.68 | Trifluoromethyl group |

- Electronic Effects: Fluorine’s electronegativity increases polarity, improving aqueous solubility (e.g., 3-(4-fluorophenoxy) derivative: 12 mg/mL vs. 8 mg/mL for the brominated analog) . Trifluoromethyl groups enhance metabolic stability by resisting oxidative degradation .

Stereochemical Variants

Chirality influences biological activity:

生物活性

3-(3-Bromophenoxy)pyrrolidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed exploration of its biological activity, including mechanisms of action, biochemical properties, and therapeutic potential, supported by relevant case studies and data.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrrolidine ring substituted with a bromophenoxy group. This unique structure facilitates various chemical interactions that are crucial for its biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C₁₁H₁₃BrClN₁O |

| Molecular Weight | 276.59 g/mol |

| CAS Number | 1185298-69-4 |

The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes. It has been shown to modulate enzyme activity, potentially inhibiting or activating various biochemical pathways.

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, leading to altered metabolic functions.

- Protein-Ligand Interactions : Binding studies indicate that it interacts with protein targets similar to other pyrrolidine derivatives, suggesting potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 24 |

| Escherichia coli | 22 |

| Bacillus subtilis | 21 |

These results suggest that the compound may be a candidate for developing new antimicrobial agents.

Antiparasitic Activity

In a related study, pyrrolidine derivatives have shown promise as inhibitors of Toxoplasma gondii phenylalanine tRNA synthetase (PheRS), with this compound potentially exhibiting similar properties. The mechanism involves:

- Target Selectivity : The compound displays selectivity for parasite enzymes over human counterparts, minimizing potential side effects.

- Potency : Preliminary data indicate effective inhibition at submicromolar concentrations.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial effects of various pyrrolidine derivatives, including this compound. The findings revealed significant growth inhibition against Gram-positive bacteria, highlighting the importance of halogen substituents in enhancing bioactivity .

Case Study 2: Enzyme Interaction Studies

Another investigation focused on the binding affinity of this compound to specific enzyme targets. Results indicated that the compound could effectively inhibit key enzymes involved in metabolic pathways, leading to potential applications in drug development .

Q & A

Q. What are the recommended synthetic routes for 3-(3-Bromophenoxy)pyrrolidine hydrochloride?

A common approach involves multi-step organic synthesis. For example, tert-butyl 3-(3-bromophenoxy)pyrrolidine-1-carboxylate (a precursor) can be synthesized via nucleophilic substitution between 3-bromophenol and a pyrrolidine derivative under basic conditions, followed by Boc deprotection and hydrochloride salt formation . Advanced techniques like Schlenk-line reactions or microwave-assisted synthesis may improve efficiency. Reaction optimization (e.g., temperature, solvent polarity) is critical for yield enhancement .

Q. What analytical techniques are used to confirm the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR validates molecular structure by confirming proton/carbon environments (e.g., aromatic protons at δ 7.2–7.5 ppm, pyrrolidine signals at δ 2.5–3.5 ppm) .

- High-Performance Liquid Chromatography (HPLC): Purity ≥97% is typically verified using reverse-phase HPLC with UV detection (λ = 254 nm) .

- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 290.03 for C10H12BrClNO) .

Q. What safety precautions should be taken when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation: Conduct reactions in a fume hood due to potential bromide/hydrochloride fumes .

- Waste Disposal: Segregate halogenated waste and consult institutional guidelines for professional disposal .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

- Catalyst Screening: Palladium-based catalysts (e.g., Pd(OAc)2) may enhance coupling efficiency in aryl ether formation .

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilic substitution kinetics .

- Temperature Control: Lower temperatures (0–5°C) reduce side reactions during deprotection steps .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

- Purity Variability: Re-test batches via HPLC to ensure ≥97% purity .

- Assay Conditions: Standardize cell-based assays (e.g., PRMT6 inhibition IC50 measurements) using validated protocols (e.g., radioactive methyltransferase assays) .

- Control Experiments: Include positive controls (e.g., EPZ020411 for PRMT6 inhibition) and validate data across multiple replicates .

Q. What strategies are employed in structure-activity relationship (SAR) studies for pyrrolidine derivatives like this compound?

- Substituent Modification: Replace the bromophenoxy group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups to assess potency changes .

- Stereochemistry Analysis: Compare enantiomers (e.g., (R)- vs. (S)-pyrrolidine configurations) using chiral HPLC to evaluate stereospecific effects .

- Bioisosteric Replacement: Substitute the pyrrolidine ring with piperidine or azetidine to probe ring size impact on target binding .

Q. How can the compound’s stability under varying storage conditions be systematically evaluated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。